molecular formula C30H24N2O5S B15025682 N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide

Cat. No.: B15025682
M. Wt: 524.6 g/mol
InChI Key: GENPOMDMURSGHB-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide is a complex organic compound with a molecular formula of C29H22N2O4S. This compound is part of the benzothiazine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the benzoyl and benzyl groups. The final step involves the attachment of the 4-methoxybenzamide moiety. Common reagents used in these reactions include benzoyl chloride, benzyl bromide, and methoxybenzoyl chloride, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C30H24N2O5S

Molecular Weight

524.6 g/mol

IUPAC Name

N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C30H24N2O5S/c1-37-24-18-16-23(17-19-24)30(34)31-27-25-14-8-9-15-26(25)38(35,36)32(20-21-10-4-2-5-11-21)28(27)29(33)22-12-6-3-7-13-22/h2-19H,20H2,1H3,(H,31,34)

InChI Key

GENPOMDMURSGHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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